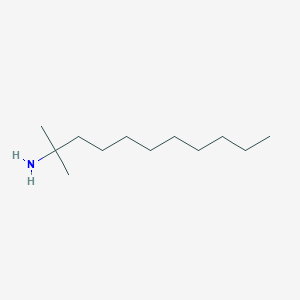
2-Undecanamine, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecanamine, 2-methyl- is a long-chain primary amine with a molecular formula of C12H27N. It is also known as 2-Methylundecan-1-amine or lauryl methylamine. This compound has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Undecanamine, 2-methyl- is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms and insects, leading to their death. It may also interfere with the metabolic pathways of plants, causing them to wilt or die. Further studies are needed to elucidate the exact mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
2-Undecanamine, 2-methyl- has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and respiratory problems if inhaled or ingested in large amounts. In vitro studies have demonstrated that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to have insecticidal activity against mosquitoes and cockroaches. However, its effects on non-target organisms and the environment need to be further investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Undecanamine, 2-methyl- has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It can be used as a positive control in antimicrobial and insecticidal assays. However, its hydrophobic nature makes it difficult to dissolve in water, which can affect its bioavailability and activity. Moreover, its potential toxicity to humans and animals requires proper handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 2-Undecanamine, 2-methyl-. Firstly, its mechanism of action needs to be fully elucidated to understand its biological activities and potential applications. Secondly, its effects on non-target organisms and the environment need to be investigated to ensure its safety and sustainability. Thirdly, new derivatives and formulations of this compound can be synthesized to improve its activity and selectivity. Fourthly, its potential applications in drug discovery, agriculture, and industry need to be explored further. Lastly, its scalability and cost-effectiveness for industrial production need to be optimized.
Conclusion:
2-Undecanamine, 2-methyl- is a versatile compound with a wide range of applications in various fields. Its synthesis method is simple and cost-effective, and it has been extensively studied for its biological activities and potential applications. However, its mechanism of action and effects on non-target organisms and the environment need to be further investigated. Its potential applications in drug discovery, agriculture, and industry make it a promising candidate for future research and development.
Métodos De Síntesis
2-Undecanamine, 2-methyl- can be synthesized through the reductive amination of 2-undecanone with methylamine. This reaction is catalyzed by sodium borohydride, and the product is obtained in good yield and purity. The synthesis method is relatively simple and cost-effective, making it an attractive option for industrial-scale production.
Aplicaciones Científicas De Investigación
2-Undecanamine, 2-methyl- has been extensively studied for its biological activities and potential applications in various fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for developing new drugs and disinfectants. Moreover, it has been found to have insecticidal and herbicidal activities, which can be utilized in agriculture and pest control. Additionally, it has been used as a surfactant in various industrial processes, such as emulsion polymerization and oil recovery.
Propiedades
Número CAS |
110-10-1 |
|---|---|
Nombre del producto |
2-Undecanamine, 2-methyl- |
Fórmula molecular |
C12H27N |
Peso molecular |
185.35 g/mol |
Nombre IUPAC |
2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |
Clave InChI |
WXBXQUFGRJEKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)N |
SMILES canónico |
CCCCCCCCCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



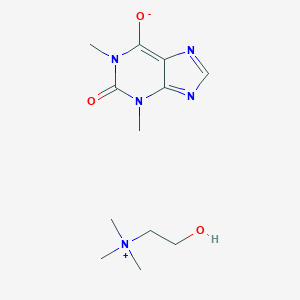
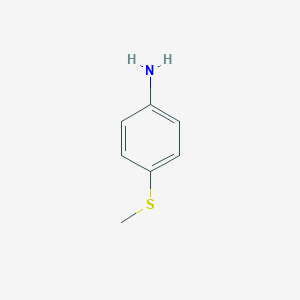
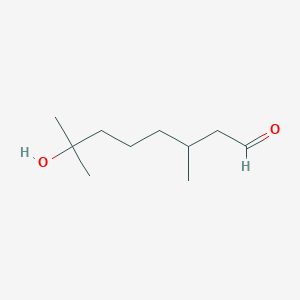
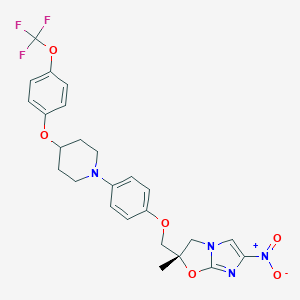
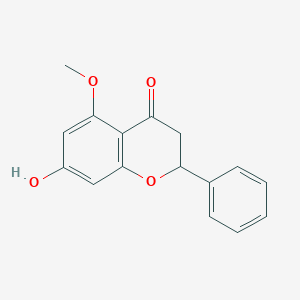
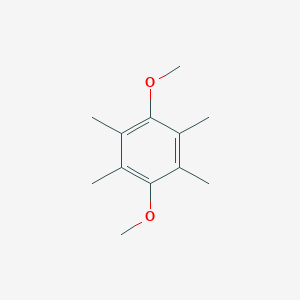
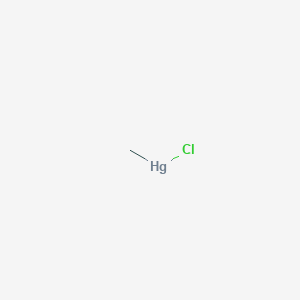
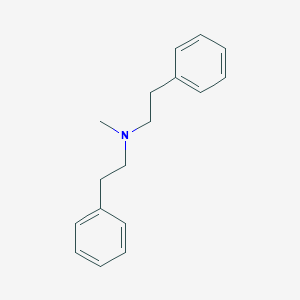
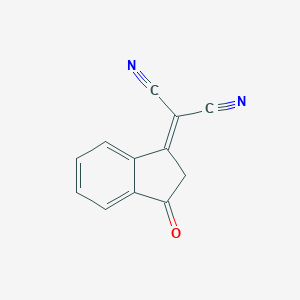
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
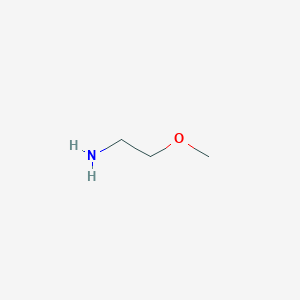
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
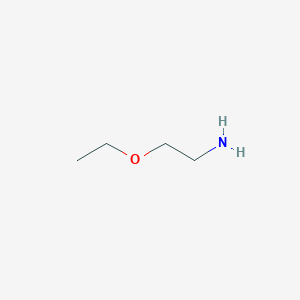
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)